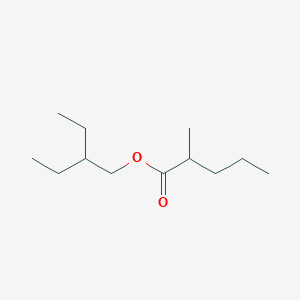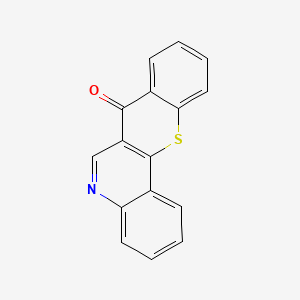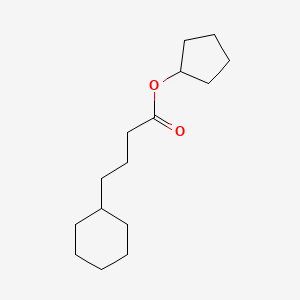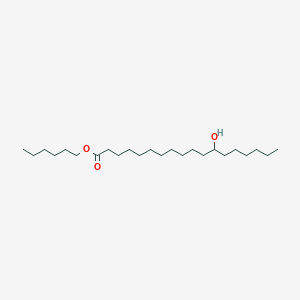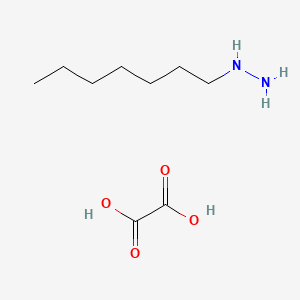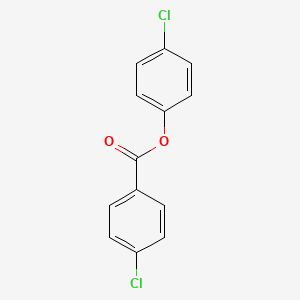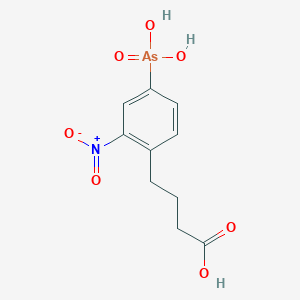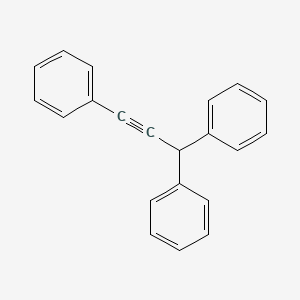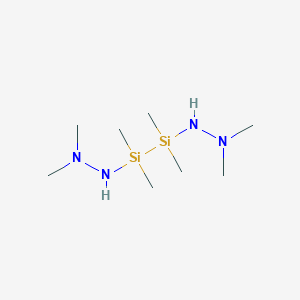
1,1'-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine) is a compound that features a unique structure with silicon and nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1,1’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine) typically involves the reaction of 1,1,2,2-Tetramethyldisilane with 2,2-dimethylhydrazine under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, can significantly influence the yield and purity of the final product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
1,1’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can break silicon-nitrogen bonds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings, which have applications in electronics and other high-tech industries.
Wirkmechanismus
The mechanism of action of 1,1’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine) involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can lead to the formation or disruption of chemical bonds, influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
1,1’-(1,1,2,2-Tetramethyldisilane-1,2-diyl)bis(2,2-dimethylhydrazine) can be compared with other similar compounds, such as:
1,1,2,2-Tetramethyldisilane: This compound is a precursor in the synthesis of the target compound and shares similar silicon-based properties.
2,2-Dimethylhydrazine: This compound is another precursor and is known for its reactivity with silicon-containing compounds.
1,2-Dichlorotetramethyldisilane: This compound is similar in structure but contains chlorine atoms, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
6026-22-8 |
|---|---|
Molekularformel |
C8H26N4Si2 |
Molekulargewicht |
234.49 g/mol |
IUPAC-Name |
2-[[(2,2-dimethylhydrazinyl)-dimethylsilyl]-dimethylsilyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C8H26N4Si2/c1-11(2)9-13(5,6)14(7,8)10-12(3)4/h9-10H,1-8H3 |
InChI-Schlüssel |
VVGRAIDYOLOSKI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N[Si](C)(C)[Si](C)(C)NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



